molecular formula C7H7N3 B1597288 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-18-4

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1597288
CAS RN: 4931-18-4
M. Wt: 133.15 g/mol
InChI Key: QULGSXWARPNOCS-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine (also known as 8-methyl-1,2,4-triazolo-5-pyridin-3-amine) is a heterocyclic compound containing nitrogen and sulfur atoms. It is a member of the triazolo[1,5-a]pyridines, a class of compounds that are of interest for their diverse biological activities. 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine has been studied for its potential use in a variety of fields, including drug design, medicinal chemistry, and materials science.

Scientific Research Applications

Cardiovascular Research

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives have been studied for their potential cardiovascular benefits. Sato et al. (1980) explored 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridine, for their coronary vasodilating and antihypertensive activities. Their research highlighted the potential of these compounds as cardiovascular agents due to their potency in coronary vasodilation and antihypertensive activities (Sato et al., 1980).

Agricultural Applications

Research has also been conducted on the use of triazolopyridine derivatives in agriculture. Moran (2003) synthesized N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This highlights the potential of these compounds in the development of effective herbicides (Moran, 2003).

Synthetic Chemistry

The compound has been a subject of interest in synthetic chemistry. Zheng et al. (2014) described a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a novel strategy for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Antimicrobial Research

Suresh, Lavanya, and Rao (2016) synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives and evaluated them for antibacterial and antifungal activities. The results revealed significant biological activity against various microorganisms, suggesting the potential of these compounds in antimicrobial research (Suresh et al., 2016).

Antioxidant Research

A study by Smolsky et al. (2022) on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives using preclinical diagnostic methods revealed that certain compounds exhibited significant antioxidant activity. This suggests the potential of these compounds in the development of antioxidant agents (Smolsky et al., 2022).

Pharmacological Research

Research in the field of pharmacology has also been explored. Letavic et al. (2017) described the synthesis and preclinical characterization of novel triazolopyridines as potent and selective brain penetrant P2X7 antagonists, leading to the identification of a clinical candidate for development (Letavic et al., 2017).

properties

IUPAC Name

8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)8-5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULGSXWARPNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295144
Record name 8-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

4931-18-4
Record name NSC99877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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